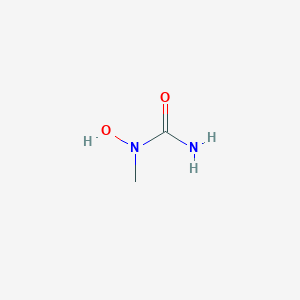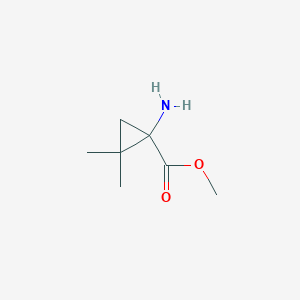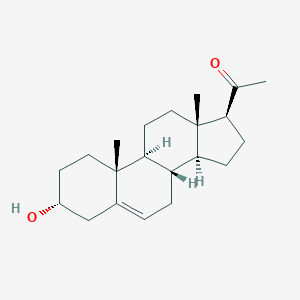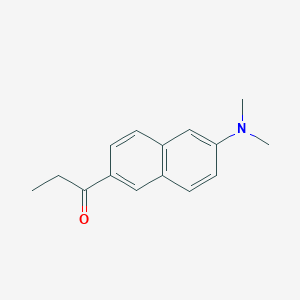![molecular formula C9H10N2S B132079 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione CAS No. 149530-79-0](/img/structure/B132079.png)
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione, also known as DMBIT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. DMBIT has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione as an anticancer agent is not fully understood. However, it has been suggested that 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione induces apoptosis in cancer cells by activating the caspase pathway. 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Effets Biochimiques Et Physiologiques
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been shown to have antioxidant and anti-inflammatory effects. It has been suggested that 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione can scavenge free radicals and inhibit the production of pro-inflammatory cytokines. 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has several advantages as a research tool. It is easy to synthesize and can be obtained in high yields. 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione is also stable under normal laboratory conditions. However, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione also has a low melting point, which can make it difficult to handle at high temperatures.
Orientations Futures
There are several future directions for the study of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione. One potential direction is the synthesis of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione derivatives with improved solubility and stability. Another direction is the study of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione as a potential therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione as a fluorescent probe for the detection of other biomolecules such as proteins and nucleic acids could be explored.
In conclusion, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione is a promising compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione as a research tool and therapeutic agent.
Méthodes De Synthèse
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione can be synthesized through a one-pot reaction involving the condensation of 2-mercaptobenzimidazole and acetone in the presence of a base such as potassium hydroxide. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product.
Applications De Recherche Scientifique
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and medicinal chemistry. In the field of organic electronics, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been used as a building block for the synthesis of organic semiconductors. In optoelectronics, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been used as a fluorescent probe for the detection of metal ions. In medicinal chemistry, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been studied for its potential as an anticancer agent.
Propriétés
Numéro CAS |
149530-79-0 |
|---|---|
Nom du produit |
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione |
Formule moléculaire |
C9H10N2S |
Poids moléculaire |
178.26 g/mol |
Nom IUPAC |
3,6-dimethyl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2S/c1-6-3-4-8-7(5-6)10-9(12)11(8)2/h3-5H,1-2H3,(H,10,12) |
Clé InChI |
NUQZVIXXDIASPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=S)N2)C |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=S)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



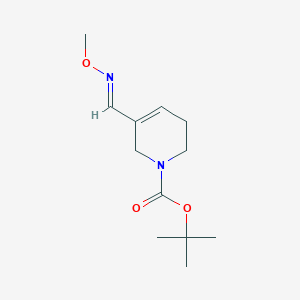
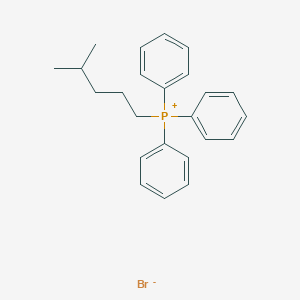
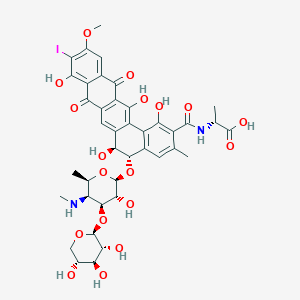
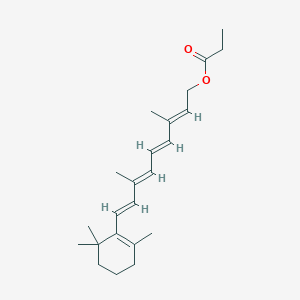
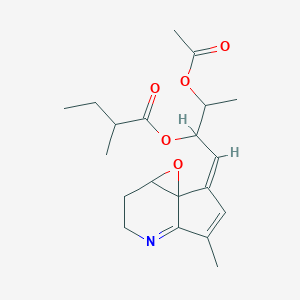
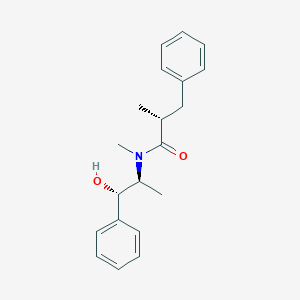
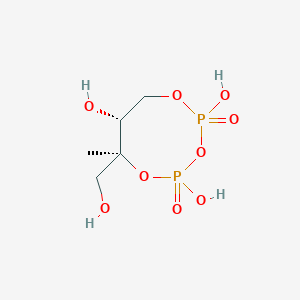
![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)
